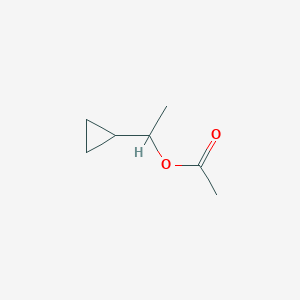
1-Cyclopropylethanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylethanol acetate is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclopropane, featuring an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylethanol acetate can be synthesized through the esterification of 1-cyclopropylethanol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst, such as sulfuric acid or pyridine, to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylethanol acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-cyclopropylethanol and acetic acid under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the alcohol group to form cyclopropyl ketone derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 1-cyclopropylethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: 1-Cyclopropylethanol and acetic acid.
Oxidation: Cyclopropyl ketone derivatives.
Reduction: 1-Cyclopropylethanol.
Scientific Research Applications
1-Cyclopropylethanol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-cyclopropylethanol acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release 1-cyclopropylethanol, which may interact with enzymes and receptors in biological systems. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Cyclopropylethanol: The parent alcohol compound, lacking the acetate ester group.
Cyclopropyl methyl ketone: A related compound with a ketone functional group.
Cyclopropanemethanol: Another cyclopropyl derivative with a different substitution pattern.
Uniqueness: 1-Cyclopropylethanol acetate is unique due to its combination of a cyclopropyl group and an acetate ester, which imparts distinct chemical and physical properties
Properties
CAS No. |
7515-52-8 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopropylethyl acetate |
InChI |
InChI=1S/C7H12O2/c1-5(7-3-4-7)9-6(2)8/h5,7H,3-4H2,1-2H3 |
InChI Key |
OEPFIQXSGUOAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
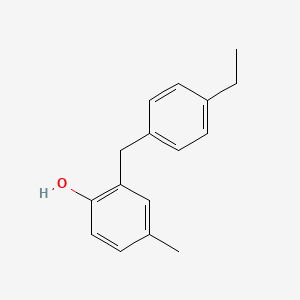
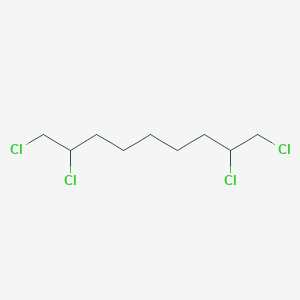

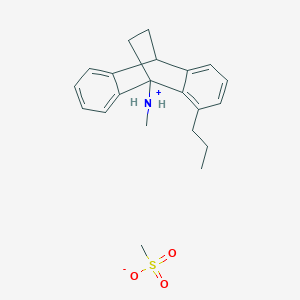
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
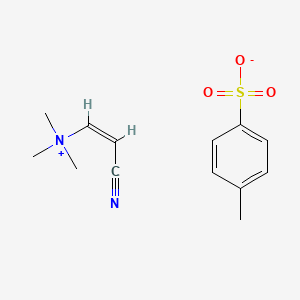
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)

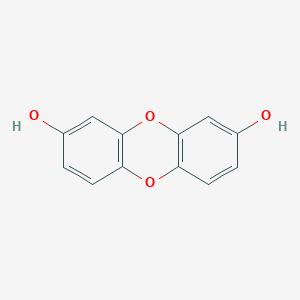
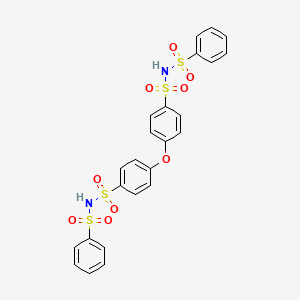
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
